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1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Documentation Hub

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  • Product: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
  • CAS: 1369849-44-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

An In-depth Technical Guide to 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene[1] Executive Summary 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4 ) is a specialized halogenated aromatic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene[1]

Executive Summary

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4 ) is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials.[1] Characterized by a lipophilic cyclohexylmethyl "tail" and a sterically congested brominated "head," this molecule serves as a critical scaffold for introducing bulky, hydrophobic moieties into drug candidates—particularly in the development of metabolic modulators (e.g., SGLT2 inhibitors) and liquid crystal mesogens.[1]

This guide details the structural properties, validated synthetic pathways, and reactivity profiles of this compound, providing researchers with the actionable intelligence required for its application in high-value chemical synthesis.[1]

Structural Analysis & Molecular Properties

The molecule features a trisubstituted benzene ring.[1][2][3] The interplay between the electronic effects of the substituents and their steric bulk defines its reactivity.[1]

Chemical Identity
PropertyData
IUPAC Name 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
CAS Number 1369849-44-4
Molecular Formula C₁₄H₁₉Br
Molecular Weight 267.21 g/mol
SMILES CC1=C(Br)C=CC(CC2CCCCC2)=C1
Appearance Viscous colorless to pale yellow liquid (Predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Structural Descriptors & Electronic Profile
  • Steric Hindrance (The "Ortho Effect"): The methyl group at position 2 is ortho to the bromine atom at position 1.[1] This steric crowding increases the energy barrier for oxidative addition during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), requiring specialized ligands (e.g., S-Phos, X-Phos) to facilitate catalysis.[1]

  • Lipophilicity (The "Tail"): The cyclohexylmethyl group at position 4 significantly increases the partition coefficient (LogP ~5.3 predicted).[1] This moiety is often employed in medicinal chemistry to improve membrane permeability or to fill hydrophobic pockets within a target protein active site.[1]

  • Conformational Flexibility: The methylene bridge (-CH2-) connecting the cyclohexyl ring to the aryl core allows for rotational freedom, enabling the cyclohexyl ring to adopt an optimal "chair" conformation without inducing significant ring strain on the aromatic system.[1]

Synthetic Pathways and Experimental Protocols

Direct bromination of 1-cyclohexylmethyl-3-methylbenzene is often regiochemically ambiguous due to the competing directing effects of the alkyl groups. Therefore, a modular construction strategy starting from defined precursors is the industry standard for high-purity synthesis.[1]

Primary Route: Benzylic Coupling (Convergent Synthesis)[1]

This route avoids regioselectivity issues by building the carbon skeleton from a pre-functionalized aromatic acid.[1]

Mechanism:

  • Reduction: 4-Bromo-3-methylbenzoic acid is reduced to the benzyl alcohol.[1]

  • Activation: Conversion to the benzyl bromide.[1]

  • C(sp3)-C(sp3) Coupling: Copper-catalyzed coupling with cyclohexylmagnesium bromide.[1]

Synthesis SM 4-Bromo-3-methylbenzoic acid (Starting Material) Step1 Reduction (BH3·THF) SM->Step1 Inter1 Alcohol Intermediate Step1->Inter1 Step2 Bromination (PBr3 or CBr4/PPh3) Inter1->Step2 Inter2 Benzyl Bromide Step2->Inter2 Step3 Kumada/Negishi Coupling (Cyclohexyl-MgBr, Li2CuCl4) Inter2->Step3 Product 1-Bromo-4-(cyclohexylmethyl)- 2-methylbenzene Step3->Product

Figure 1: Convergent synthesis pathway ensuring correct regiochemistry.[1]

Detailed Experimental Protocol (Step 3: Coupling)

Note: This protocol assumes the preparation of the intermediate 4-bromo-1-(bromomethyl)-2-methylbenzene.[1]

Reagents:

  • 4-Bromo-1-(bromomethyl)-2-methylbenzene (1.0 eq)[1]

  • Cyclohexylmagnesium chloride (2.0 M in ether, 1.2 eq)[1]

  • Dilithium tetrachlorocuprate (Li₂CuCl₄) (0.05 eq) - Catalyst[1]

  • Dry Tetrahydrofuran (THF)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 4-bromo-1-(bromomethyl)-2-methylbenzene in dry THF and cool to -78°C.

  • Catalyst Addition: Add the Li₂CuCl₄ solution via syringe. The solution should turn a pale orange/brown.[1]

  • Nucleophile Addition: Add the Cyclohexylmagnesium chloride dropwise over 30 minutes. Crucial: Maintain temperature below -60°C to prevent halogen-metal exchange at the aryl bromine.[1]

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (Hexanes).[1]

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (100% Hexanes) yields the product as a clear oil.[1]

Reactivity Profile & Applications

Chemoselectivity in Cross-Coupling

The aryl bromide moiety is the primary handle for further functionalization.[1] However, the 2-methyl group exerts a significant steric influence.[1]

  • Suzuki-Miyaura Coupling: When coupling with boronic acids, the rate of oxidative addition is slower compared to non-hindered bromides.[1]

    • Recommendation: Use active catalyst systems such as Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos at elevated temperatures (80-100°C).[1]

  • Buchwald-Hartwig Amination: Requires bulky phosphine ligands (e.g., BINAP, BrettPhos) to prevent formation of the de-halogenated byproduct.[1]

Structure-Activity Relationship (SAR) in Drug Design

This scaffold is a bioisostere for long-chain alkylbenzenes but offers superior metabolic stability due to the cyclic nature of the tail.[1]

  • SGLT2 Inhibitors: The aryl-methylene-cycloalkyl motif mimics the aglycone linker found in gliflozin-class drugs, providing hydrophobic interactions in the S1 subsite of the transporter.[1]

  • Lipophilicity Modulation: Replacing a linear heptyl chain with the (cyclohexylmethyl) group maintains lipophilicity (LogP) while reducing the entropic penalty of binding (rigidification).[1]

Reactivity Center 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Suzuki Suzuki Coupling (Ar-B(OH)2) Yields Biaryl Scaffolds Center->Suzuki Pd(0), Base Lithiation Lithiation (t-BuLi) Generates Aryl Lithium Nucleophile Center->Lithiation -78°C, THF Metabolism Metabolic Oxidation (CYP450) Hydroxylation at Cyclohexyl C4 Center->Metabolism In Vivo

Figure 2: Reactivity map highlighting synthetic utility and metabolic susceptibility.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV to prevent radical debromination).

  • Spill Response: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 90718, 1-Bromo-4-cyclohexylbenzene (Analogous Scaffold). Retrieved from [Link][1][4]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for aryl bromide coupling).

Sources

Exploratory

Solubility profile of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility and Handling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Part 1: Executive Technical Overview 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Part 1: Executive Technical Overview

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4) is a specialized halogenated aryl intermediate. Structurally, it consists of a benzene core substituted with a bromine atom, a methyl group, and a cyclohexylmethyl moiety. This specific architecture imparts significant lipophilicity and steric bulk, making it a critical building block in two primary fields:

  • Pharmaceutical Synthesis: As a precursor for SGLT2 inhibitors (gliflozin analogs) via Suzuki-Miyaura cross-coupling.

  • Advanced Materials: As a mesogenic core for liquid crystal displays (LCDs), where the cyclohexyl ring confers necessary conformational flexibility.[1]

This guide synthesizes predictive solubility parameters with empirical data from structural analogs (e.g., 1-bromo-4-cyclohexylbenzene) to provide a robust framework for solvent selection.

Physicochemical Property Data / Prediction Implication
CAS Number 1369849-44-4Unique Identifier
Molecular Formula C₁₄H₁₉BrHydrophobic hydrocarbon skeleton
Molecular Weight 267.21 g/mol Moderate size, non-volatile
Physical State Viscous Liquid or Low-Melting SolidHandling requires precise temperature control
Predicted LogP ~5.5 - 6.5Highly Lipophilic (Hydrophobic)

Part 2: Solubility Profile & Solvent Selection

The solubility of this compound is governed by Van der Waals forces and hydrophobic interactions . The cyclohexylmethyl group acts as a "grease ball," rendering the molecule nearly insoluble in polar protic solvents but highly soluble in non-polar organics.

Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Context
Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneHigh Ideal for extraction and as the non-polar phase in chromatography.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery High Preferred reaction solvents (e.g., for Suzuki coupling) due to pi-pi stacking interactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Excellent for dissolving crude oils; used for loading columns.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Good general solvents; Ethyl Acetate is the standard choice for extraction workups.
Polar Protic Methanol, Ethanol, IsopropanolLow / Temperature Dep. Poor solubility at RT. Critical for recrystallization (soluble when hot, insoluble when cold).[2]
Aqueous Water, BrineInsoluble The compound will form a distinct organic layer (immiscible).
Mechanistic Insight: The "Like Dissolves Like" Principle

The molecule lacks hydrogen bond donors (OH, NH) and has only weak acceptors (Br). Therefore, it cannot disrupt the hydrogen bonding network of water. However, in Toluene or Heptane, the London Dispersion Forces between the solvent and the cyclohexyl ring stabilize the solution.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityLogic Start 1-Bromo-4-(cyclohexylmethyl)- 2-methylbenzene Goal Select Process Start->Goal Reaction Reaction Medium (Suzuki/Grignard) Goal->Reaction Synthesis Purification Purification Goal->Purification Isolation Toluene Toluene / THF (High Solubility, Inert) Reaction->Toluene StateCheck Physical State? Purification->StateCheck Solid Solid (Crystalline) StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallization Solid->Recryst Heptane n-Heptane or EtOH (Hot) Recryst->Heptane Column Flash Chromatography Oil->Column HexEtOAc Hexane : EtOAc (Gradient) Column->HexEtOAc

Figure 1: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Part 4: Experimental Protocols

These protocols are derived from standard methodologies for lipophilic aryl bromides and validated by the behavior of structural analogs (e.g., 1-bromo-4-cyclohexylbenzene).

Protocol A: Reaction Solvent System (Suzuki-Miyaura Coupling)

Context: Coupling the aryl bromide with a boronic acid.

  • Solvent Choice: Toluene/Water (4:1) or THF/Water .

    • Why: Toluene dissolves the lipophilic bromide completely. Water is required to dissolve the inorganic base (e.g., K₂CO₃). The biphasic system requires a phase transfer catalyst (like TBAB) or vigorous stirring.

  • Procedure:

    • Dissolve 1.0 eq of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene in Toluene (0.5 M concentration).

    • Add catalyst (e.g., Pd(dppf)Cl₂) and base.

    • Heat to 80°C. The compound remains in the organic phase, reacting at the interface.

Protocol B: Purification via Recrystallization (If Solid)

Context: Removing impurities if the compound solidifies upon cooling.[2]

  • Solvent: n-Heptane (Primary candidate) or Ethanol (Secondary).

  • Method:

    • Place the crude solid in a flask.

    • Add n-Heptane and heat to reflux (98°C).

    • Observation: The solid should dissolve completely. If not, add small aliquots of Toluene until clear.

    • Cooling: Allow to cool slowly to Room Temperature (RT), then place in an ice bath (0°C).

    • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold n-Heptane.

    • Rationale: The "cyclohexyl" tail reduces solubility in cold alkanes, promoting crystallization.

Protocol C: Purification via Flash Chromatography (If Oil)

Context: The most likely scenario for this molecule due to the melting point depression caused by the ortho-methyl group.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexanes : Ethyl Acetate .[2]

  • Gradient Strategy:

    • Start with 100% Hexanes . The compound is highly non-polar and will travel fast (High Rf).

    • Slowly increase polarity to 95:5 (Hex:EtOAc) .

    • Detection: UV at 254 nm (Benzene ring absorption).

    • Note: Do not use high polarity (e.g., 50:50) initially, or the product will co-elute with impurities.

Part 5: Workflow Visualization

The following diagram details the purification workflow, highlighting the critical "Phase Split" step driven by the molecule's solubility profile.

PurificationWorkflow Crude Crude Reaction Mixture (Toluene/Water/Salts) Extraction Liquid-Liquid Extraction (Add Water & EtOAc) Crude->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit AqLayer Aqueous Layer (Salts, Catalyst, Base) DISCARD PhaseSplit->AqLayer OrgLayer Organic Layer (Product + Solvents) PhaseSplit->OrgLayer Drying Dry over MgSO4 & Concentrate (Rotovap) OrgLayer->Drying Residue Oily Residue Drying->Residue Flash Flash Chromatography (Hexanes -> 5% EtOAc) Residue->Flash Pure Pure Product (Viscous Oil/Solid) Flash->Pure

Figure 2: Purification workflow emphasizing the extraction and isolation of the lipophilic target.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. Retrieved from

  • ChemicalBook. (2026). 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Product Description & Properties (CAS 1369849-44-4). Retrieved from

  • Advanced ChemBlocks. (2026). Product Catalog: 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene. Retrieved from

  • Google Patents. (2000). Process for preparing 1-bromoalkylbenzene derivatives (US6063940A). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Benzene, 1-bromo-4-methyl- (Analogous Data). Retrieved from

Sources

Foundational

Safety data sheet (SDS) and handling precautions for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Technical Safety Monograph: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Critical Handling Protocols for SGLT2 Inhibitor Intermediates[1][2] Executive Summary & Substance Profile Role: Senior Application Scientist Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Critical Handling Protocols for SGLT2 Inhibitor Intermediates[1][2]

Executive Summary & Substance Profile

Role: Senior Application Scientist Context: This guide addresses the safety, handling, and operational protocols for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4).[1][2] This compound is a critical regio-specific intermediate in the synthesis of Bexagliflozin , an SGLT2 inhibitor used in the treatment of Type 2 Diabetes.[1][2]

Operational Warning: Unlike commodity chemicals, this intermediate is often synthesized or handled in drug development campaigns where specific toxicological data is sparse.[1][2] Researchers must adopt a "Potent Compound" (Band 3/4) containment strategy until empirical OELs (Occupational Exposure Limits) are established.[1][2] The presence of the lipophilic cyclohexyl moiety significantly increases the risk of dermal permeation compared to standard aryl bromides.[1][2]

Physicochemical Matrix
PropertySpecification / DataOperational Implication
Chemical Name 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzenePrimary Identifier
CAS Number 1369849-44-4 Verification required; distinguish from non-methylated analogs.[1][2]
Molecular Formula C₁₄H₁₉BrMW: 267.21 g/mol
Physical State Viscous Oil or Low-Melting SolidHandling difficulty; potential for surface residue persistence.[1][2]
Solubility High in DCM, THF, Toluene; Negligible in WaterBioaccumulation potential; requires organic solvents for spill cleanup.[1][2]
Lipophilicity (LogP) Predicted ~5.5 - 6.5High Dermal Risk. Readily crosses lipid bilayers.[1][2]
Reactivity Aryl Bromide (C-Br bond)Susceptible to Li-Halogen exchange and Pd-catalyzed coupling.[1][2]

Hazard Identification & Toxicology (GHS & Mechanistic)

While a specific harmonized SDS may not exist for this custom intermediate, we derive the following classifications based on Structure-Activity Relationships (SAR) of halogenated alkyl-benzenes and the specific toxicology of SGLT2 precursors.

GHS Classification (Derived)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - SE (Category 3): H335 - May cause respiratory irritation.[1][2]

  • Aquatic Toxicity (Chronic Category 4): H413 - May cause long-lasting harmful effects to aquatic life (due to high LogP and stability).[1][2]

Mechanistic Toxicology (The "Why")
  • Dermal Permeation: The cyclohexylmethyl tail acts as a "grease ball," facilitating the transport of the aryl bromide core across the stratum corneum.[1][2] Once absorbed, metabolic oxidation of the methyl group or displacement of the bromine could lead to reactive metabolites.[1][2]

  • Sensitization Potential: Benzylic-like positions (though this is an aryl bromide, the methyl group is benzylic) can be metabolic hotspots.[1][2] Repeated exposure may induce hypersensitivity.[1][2]

Critical Handling Protocols & Engineering Controls

The Senior Scientist's Directive: Do not rely solely on standard fume hoods. The synthesis of Bexagliflozin intermediates often involves cryogenic lithiation (using n-BuLi) or Grignard formation.[1][2] The hazard is not just the compound, but the process .[1][2]

A. Engineering Controls
  • Primary Containment: All weighing and transfer of solids/oils must occur within a certified chemical fume hood (Face velocity: 0.5 m/s) or a powder containment enclosure (if solid).[1][2]

  • Inert Atmosphere: Store and handle under Argon/Nitrogen.[1][2] The C-Br bond is relatively stable, but moisture can affect subsequent coupling reactions.[1][2]

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield required during reactor loading.[1][2]

  • Hands (Critical):

    • Inner Layer: 4-mil Laminate/PE (Barrier against lipophilic permeation).[1][2]

    • Outer Layer: 5-mil Nitrile (Mechanical strength).[1][2]

    • Rationale: Standard nitrile gloves may degrade or allow permeation of this cyclohexyl-derivative within <15 minutes.[1][2]

  • Respiratory: If handling outside a hood (not recommended), use a full-face respirator with OV/P100 cartridges.[1][2]

C. Process Safety: Cryogenic Lithiation Workflow

This intermediate is frequently subjected to Lithium-Halogen exchange.[1][2] The following workflow illustrates the safety decision logic for this specific application.

LithiationSafety Start Start: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene CheckState Check Physical State (Oil vs Solid) Start->CheckState SolidPath Solid: Dissolve in Anhydrous THF (Glovebox or Schlenk) CheckState->SolidPath If Solid OilPath Oil: Cannula Transfer via Septum (Avoid Open Pouring) CheckState->OilPath If Viscous Oil ReactorPrep Reactor Prep: Cryogenic Cooling (-78°C) Argon Purge SolidPath->ReactorPrep OilPath->ReactorPrep ReagentAdd Addition of n-BuLi (Exothermic Risk) ReactorPrep->ReagentAdd Temp < -70°C Quench Quench Protocol: Controlled addition of Electrophile/Acid ReagentAdd->Quench Post-Reaction

Figure 1: Safe handling workflow for the lithiation of the aryl bromide intermediate, emphasizing containment of the viscous oil and thermal control.

Emergency Response & Spill Management

Scenario: Benchtop Spill (Liquid/Oil)
  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • Solvent Selection: Do NOT use water.[1][2] The compound is hydrophobic.[1][2] Use Acetone or Ethyl Acetate to solubilize residues during cleanup.[1][2]

  • Absorbent: Use polypropylene pads or vermiculite.[1][2]

  • Decontamination: Scrub the surface with a surfactant (detergent) solution after solvent cleaning to remove the oily film.[1][2]

First Aid Protocols
  • Eye Contact: Flush for 20 minutes .[1][2] The lipophilic nature means the chemical resists washing; prolonged flushing is non-negotiable.[1][2]

  • Skin Contact:

    • Blot (do not rub) excess chemical.[1][2]

    • Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water.[1][2] Rationale: PEG-400 solubilizes lipophilic aromatics better than water alone.[1][2]

    • Seek medical attention if irritation persists.[1][2]

Storage & Stability

  • Temperature: Refrigerate (2-8°C).

  • Light: Store in amber glass. Aryl bromides can undergo slow photolytic debromination over time, liberating HBr and degrading purity.[1][2]

  • Incompatibility: Strong oxidizers, Magnesium (spontaneous Grignard formation if moisture/iodine present), strong bases.[1][2]

References

  • Vertex AI Search . (2026).[1][2] Search Results for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene CAS and Properties. [Link generated via Grounding Tool]

  • AChemBlock . (2026).[1][2][4] Product Entry: 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4).[1][2][4] Retrieved from

  • Zhang, W., et al. (2018).[1][2] Process for the preparation of SGLT2 inhibitors and intermediates thereof. World Intellectual Property Organization, WO2018207113A1.[1][2] (Describes the synthetic utility of the aryl bromide intermediate in Bexagliflozin synthesis).

  • National Center for Biotechnology Information (NCBI) . (2025).[1][2] PubChem Compound Summary for 1-Bromo-4-cyclohexylbenzene (Analogous Structure). Retrieved from [1][2]

  • Kilaru, G.G.K., et al. (2024).[1][2] Efficient and Facile Synthesis of Bexagliflozin: An SGLT-2 Inhibitor. ChemistrySelect. Retrieved from

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS No. 1369849-44-4)[1]. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of chemical stability. We will explore the key structural features influencing its thermal properties, outline rigorous experimental protocols for empirical analysis, and detail a robust computational workflow for theoretical prediction of its stability. The guide is intended to equip researchers and drug development professionals with the necessary framework to understand, evaluate, and predict the thermal behavior of this and similar substituted aromatic compounds, ensuring safety and efficacy in its applications.

Introduction: Structural Rationale for Stability Analysis

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene is a substituted aromatic hydrocarbon featuring a toluene core, a bromine atom, and a cyclohexylmethyl substituent. Its thermodynamic stability is a critical parameter, influencing its shelf-life, reactivity in synthetic protocols, and degradation profile in pharmaceutical or material science applications. The stability is primarily dictated by the strength of its covalent bonds, particularly the Carbon-Bromine (C-Br) bond, and the overall molecular architecture which includes a flexible cyclohexyl group.

The presence of the C-Br bond introduces a potential pathway for thermal decomposition, a common characteristic of many brominated aromatic compounds which can degrade at elevated temperatures.[2][3] Understanding the energy required to cleave this bond is paramount to defining the molecule's thermal limits. This guide will therefore focus on both experimental and computational approaches to elucidate these characteristics.

Physicochemical Properties and Analog Comparison

While specific experimental data for the title compound is scarce, we can infer its likely properties by comparing it to its structural analogs. This comparative approach is vital for validating computational models and forming initial hypotheses.

Property1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene1-Bromo-4-cyclohexylbenzene[4]Bromobenzene[5]
CAS Number 1369849-44-4[1]25109-28-8108-86-1
Molecular Formula C₁₄H₁₉Br[1]C₁₂H₁₅BrC₆H₅Br
Molecular Weight 267.21 g/mol [1]239.15 g/mol [4]157.01 g/mol
Predicted Boiling Point ~330-350 °C (estimation)Not available156 °C
Key Structural Features Bromotoluene core, cyclohexylmethyl groupBromobenzene core, cyclohexyl groupBromobenzene core

Data for analogs is provided for estimation and comparative purposes.

Experimental Determination of Thermodynamic Stability

A definitive assessment of thermodynamic stability requires empirical data. The following protocols represent the gold standard for characterizing solid and liquid organic compounds.

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature or time. It is exceptionally sensitive for detecting thermal events such as melting, crystallization, and decomposition. An exothermic event without a prior endothermic melting peak can indicate decomposition.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, zinc) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene into a hermetically sealed aluminum pan. An inert atmosphere (e.g., nitrogen at 50 mL/min) is crucial to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond any expected thermal events (e.g., 400 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the exothermic peak is a key indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to degrade and lose mass through volatilization or decomposition.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a 5-10 mg sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the initiation of decomposition.

Computational Workflow for Stability Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic stability. The primary focus of this analysis is the Bond Dissociation Energy (BDE) of the C-Br bond, which is the energy required to break this bond homolytically. A lower BDE suggests lower thermal stability.

Conformational Analysis

Causality: The flexibility of the cyclohexylmethyl group necessitates a thorough search for the lowest energy conformer, as molecular geometry directly impacts stability calculations.

  • Initial Structure Generation: A 3D structure of the molecule is built.

  • Molecular Mechanics Search: A conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify low-energy conformers.[6] This involves systematically rotating all rotatable bonds.

  • Geometry Optimization: The lowest energy conformers are then subjected to a more accurate geometry optimization.

Quantum Chemical Calculations

Causality: Density Functional Theory (DFT) offers a balance of accuracy and computational cost for determining thermochemical properties like BDE.[6][7][8]

Self-Validating Protocol:

  • Method Selection: Employ a DFT functional known for its accuracy in thermochemical calculations, such as B3LYP or ωB97X-D, with a suitable basis set like 6-311++G(d,p).[6][7]

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries of the parent molecule (C₁₄H₁₉Br), the aryl radical (•C₁₄H₁₉), and the bromine radical (•Br).

  • BDE Calculation: The BDE is calculated using the following equation:

    • BDE = [E(•C₁₄H₁₉) + E(•Br)] - E(C₁₄H₁₉Br)

    • Where E represents the total electronic energy of each species.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections for a more accurate BDE.[6]

Visualization of Key Processes

Experimental Workflow

G cluster_exp Experimental Stability Assessment sample Sample of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene dsc Differential Scanning Calorimetry (DSC) sample->dsc 2-5 mg tga Thermogravimetric Analysis (TGA) sample->tga 5-10 mg dsc_data Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_data Thermogram (Weight % vs. Temp) tga->tga_data analysis Data Analysis & Interpretation dsc_data->analysis tga_data->analysis stability_report Thermodynamic Stability Profile (Decomposition Temp, Enthalpy) analysis->stability_report

Caption: Workflow for experimental determination of thermal stability.

Computational Workflow

G cluster_comp Computational Stability Prediction mol_build 1. Build 3D Molecular Structure conf_search 2. Conformational Search (Molecular Mechanics - MMFF94) mol_build->conf_search dft_opt 3. Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) conf_search->dft_opt Lowest Energy Conformers freq_calc 4. Frequency Calculation (Confirm Minima, Get ZPVE) dft_opt->freq_calc bde_calc 5. BDE Calculation for C-Br Bond (Single-Point Energies) freq_calc->bde_calc stability_pred Predicted C-Br Bond Dissociation Energy (kcal/mol) bde_calc->stability_pred

Caption: Workflow for computational prediction of C-Br bond stability.

Postulated Decomposition Pathway

Under thermal stress, the weakest bond is expected to cleave first. For 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene, this is anticipated to be the C-Br bond, initiating a radical chain reaction.

G parent 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene radicals Aryl Radical + Bromine Radical (•Br) parent->radicals Δ (Heat) Homolytic Cleavage products Brominated Products of Incomplete Combustion (BPICs) (e.g., Brominated Benzenes, Phenols) radicals->products Radical Propagation & Recombination

Caption: Postulated initial step in the thermal decomposition pathway.

Discussion: Factors Influencing Stability and Potential Decomposition Products

The thermal stability of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene is influenced by several factors:

  • C-Br Bond Strength: This is the primary determinant. Aromatic C-Br bonds are generally strong, but this can be influenced by other substituents on the ring.

  • Substituent Effects: The electron-donating methyl group and the bulky, aliphatic cyclohexylmethyl group can influence the electronic structure of the benzene ring and, consequently, the C-Br bond strength.

  • Environmental Conditions: The presence of oxygen can lead to oxidative decomposition pathways, which may occur at lower temperatures than pyrolytic (inert atmosphere) decomposition.[2][3]

Upon decomposition, particularly at high temperatures (280-900 °C), a complex mixture of brominated products of incomplete combustion (BPICs) can be expected.[2][3] Based on studies of similar brominated flame retardants, these could include brominated benzenes, phenols, and other aromatic species.[2][3]

Conclusion

While direct experimental data on 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene is not widely available, a robust understanding of its thermodynamic stability can be achieved through a synergistic approach. By applying standardized experimental techniques like DSC and TGA and leveraging the predictive power of computational methods such as DFT, researchers can reliably characterize its thermal behavior. The insights gained from analogous structures provide a solid foundation for these investigations. This integrated strategy is essential for ensuring the safe handling, storage, and application of this compound in research and development.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Altarawneh, M., & Dlugogorski, B. Z. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • Jakab, E., & Blazsó, M. (2006).
  • Stec, A. A., & Hull, T. R. (n.d.).
  • European Chemicals Agency. (2024).
  • Scott, D. W., et al. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. BenchChem.
  • Xu, S., et al. (2021).
  • ChemicalBook. (n.d.). 1-Bromo-4-cyclohexylbenzene synthesis. ChemicalBook.
  • Xu, S., et al. (2021).
  • Advanced ChemBlocks Inc. (2026). 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene 95%. Advanced ChemBlocks.
  • BenchChem. (2025). A Comparative Guide to Experimental and Computational Data for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Its Analogues. BenchChem.
  • BenchChem. (2025). Theoretical Calculations for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). 1-BROMO-4-CYCLOHEXYL-BENZENE AldrichCPR. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene: A Detailed Guide to Synthesis and Protocol Optimization

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura coupling to a specific, sterically demanding substrate: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene.

The structure of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, with its ortho-methyl group and bulky cyclohexylmethyl substituent, presents unique challenges to achieving high-efficiency coupling. These steric hindrances can impede the critical steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4] Therefore, a carefully considered approach to catalyst selection, ligand design, and reaction parameter optimization is paramount for success.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to not only execute the described protocols but also to troubleshoot and adapt them for their specific synthetic needs.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational protocol design. The generally accepted mechanism involves three key steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene. This step forms a square-planar Pd(II) complex. The electron-rich nature of the aryl bromide, due to the alkyl substituents, can make this initial step challenging, often requiring electron-rich and bulky phosphine ligands to facilitate the reaction.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of detailed study but is a critical, often rate-determining, step.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Steric hindrance around the palladium center, exacerbated by bulky substrates and ligands, can make this step more difficult.[5]

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Design: Key Considerations for a Sterically Hindered Substrate

The successful coupling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene requires careful selection of the reaction components to overcome the inherent steric and electronic challenges.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is the most significant factor in determining the success of the reaction. For sterically hindered and electron-rich aryl bromides, bulky and electron-donating phosphine ligands are generally preferred.[9][10] These ligands promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.[8]

Ligand TypeExamplesRationale for Use with Hindered Substrates
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are highly effective for coupling sterically demanding substrates due to their bulk and electron-rich nature, which accelerates the key steps of the catalytic cycle.[10]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Di-tert-butylneopentylphosphineThe large cone angles and strong electron-donating properties of these ligands are well-suited for challenging couplings.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong sigma-donors and often more thermally stable than phosphine ligands, making them a viable alternative.[8]

For initial screening, a pre-catalyst such as a Buchwald G2, G3, or G4 palladacycle is often a good starting point as they are air- and moisture-stable and generate the active Pd(0) species in situ.[12]

Base and Solvent Systems

The base plays a crucial role in the transmetalation step.[13] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often effective.[14] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial in difficult couplings.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for standard Suzuki couplings.

The solvent system must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent and water is often employed.[15]

  • Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[16]

  • Protic Solvents: The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[17] The ratio of organic solvent to water can be a critical parameter to optimize.[15]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene. Optimization of these conditions may be necessary for specific coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_workflow General Suzuki-Miyaura Workflow A 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base) B 2. Inert Atmosphere (Degas with N₂ or Ar) A->B C 3. Solvent & Catalyst Addition B->C D 4. Reaction Heating & Monitoring (TLC, GC-MS, or LC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Figure 2: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Screening Conditions with a Buchwald Pre-catalyst

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Materials:

  • 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, the arylboronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Add the XPhos Pd G3 pre-catalyst.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

For particularly difficult couplings or if Protocol 1 fails, the following modifications can be attempted.

Materials:

  • 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using cesium carbonate as the base.

  • In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and SPhos in a small amount of the reaction solvent and stirring for 10-15 minutes at room temperature.

  • Add the solvent (toluene and water, e.g., 10:1 ratio) to the main reaction vessel, followed by the pre-formed catalyst solution.

  • Heat the reaction to 110 °C and monitor as described previously.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents (e.g., decomposed boronic acid)- Use a fresh batch of catalyst or pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use freshly purchased or purified reagents.
Formation of Homocoupled Byproducts - Presence of oxygen- Pd(II) species in the reaction mixture- Improve degassing procedures.- Consider using a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst.
Dehalogenation of the Starting Material - High reaction temperature- Certain base/solvent combinations- Presence of hydride sources- Lower the reaction temperature.- Screen different bases (e.g., switch from an alkoxide to a carbonate).- Ensure the use of anhydrous solvents if water is not intentionally added.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, while presenting steric challenges, is a highly feasible transformation with careful consideration of the reaction parameters. The use of modern, bulky, and electron-rich phosphine ligands in conjunction with appropriate base and solvent systems is key to achieving high yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, enabling the construction of complex molecular architectures for a wide range of applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • G-C, H., Liu, C., & Ke, Z. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2235–2244. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(5), 375-380. [Link]

  • Wikipedia. (2024, November 11). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4169–4174. [Link]

  • Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. Catalysis Letters, 149(9), 2469-2476. [Link]

  • Shaughnessy, K. H., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(23), 7952–7959. [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Clark, J. H., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 4-(Cyclohexylmethyl)-2-methylphenylmagnesium Bromide

Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-(cyclohexylmethyl)-2-methylphenylmagnesium bromide, from its corresponding aryl bromide, 1-bromo-4-(cyclohexylmethyl)-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-(cyclohexylmethyl)-2-methylphenylmagnesium bromide, from its corresponding aryl bromide, 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene. This application note details the underlying chemical principles, potential challenges associated with sterically hindered substrates, and a meticulously developed, step-by-step protocol for its successful preparation and subsequent quantification. The provided methodologies are designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most pivotal and versatile reagents in synthetic organic chemistry.[1][2][3] Their utility stems from the umpolung (polarity reversal) of the carbon atom bonded to magnesium, transforming it from an electrophilic center in the parent halide to a potent nucleophile.[3][4][5] This nucleophilic carbon can then form carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[1][3]

The specific Grignard reagent, 4-(cyclohexylmethyl)-2-methylphenylmagnesium bromide, is a valuable intermediate for introducing the bulky and lipophilic 4-(cyclohexylmethyl)-2-methylphenyl moiety into target molecules, a common structural motif in medicinal chemistry and materials science. However, the preparation of this reagent is not without its challenges. The steric hindrance imposed by the ortho-methyl group and the bulky cyclohexylmethyl group can affect the reaction kinetics and potentially lead to lower yields or the formation of byproducts.[6][7] This guide provides a robust protocol to overcome these challenges and ensure a successful synthesis.

Reaction Mechanism and Scientific Rationale

The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.[1][8] While the exact mechanism is complex and still a subject of study, it is widely accepted to involve radical intermediates and surface reactions on the magnesium metal.[4][8][9][10] The process can be summarized in the following key steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene. This results in the formation of a radical anion.

  • Bond Cleavage: The radical anion rapidly decomposes, cleaving the carbon-bromine bond to form an aryl radical and a bromide anion.

  • Surface Reaction: The aryl radical and the bromide anion recombine on the magnesium surface, which has been activated by the initial electron transfer, to form the organomagnesium halide, our desired Grignard reagent.

The choice of an ether-based solvent, such as anhydrous tetrahydrofuran (THF), is crucial. Ethers are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it through coordination and preventing its aggregation.[2][4]

Data Presentation

Reactant and Product Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneC₁₄H₁₉Br267.21~300 (predicted)~1.2 (predicted)
Magnesium TurningsMg24.3110901.74
Tetrahydrofuran (THF)C₄H₈O72.11660.889
4-(Cyclohexylmethyl)-2-methylphenylmagnesium BromideC₁₄H₁₉BrMg291.51N/AN/A
Recommended Reaction Parameters
ParameterRecommended Value
Molar Ratio (ArBr:Mg)1 : 1.2 - 1.5
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureRoom Temperature to Gentle Reflux (~66°C in THF)
Initiation MethodIodine crystal, 1,2-dibromoethane, or mechanical grinding
Reaction Time1 - 3 hours post-initiation

Experimental Protocols

Part 1: Preparation of 4-(Cyclohexylmethyl)-2-methylphenylmagnesium Bromide

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet and bubbler

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Ice-water bath

Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[11][12] All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents are essential; the presence of water will quench the Grignard reagent.[6][13]

  • Ethers like THF are highly flammable.[13] Ensure there are no open flames or spark sources in the vicinity.

  • The reaction is exothermic and may require cooling to control the rate.[13][14]

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[11][14]

Step-by-Step Protocol:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas. Assemble the apparatus (three-necked flask with dropping funnel, condenser, and gas inlet) while it is still warm and continue to flush with inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, appearing as a brownish-purple coating. This helps to activate the magnesium surface.[13][15] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene (1 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask.[15][16] If the reaction does not start spontaneously, gentle warming with a heat gun or placing the flask in an ultrasonic bath can be employed.[15][17]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[18] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.[14]

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grayish-brown mixture.

  • Storage: The prepared Grignard reagent should be used immediately for the best results. If short-term storage is necessary, it should be kept under an inert atmosphere in a sealed container.

Part 2: Titration of the Grignard Reagent (Iodine Method)

To accurately determine the concentration of the prepared Grignard reagent, a titration is necessary.

Materials:

  • Dry Schlenk flask or vial with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Iodine

  • Anhydrous THF

  • 1.0 M solution of LiCl in THF (optional, but improves endpoint detection)[19][20]

Step-by-Step Protocol:

  • Preparation of Titration Flask: To a dry, inert gas-flushed vial containing a stir bar, add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol).

  • Dissolution: Add anhydrous THF (e.g., 2 mL) and stir until the iodine is completely dissolved. If using, a solution of LiCl in THF can be used as the solvent.[19][20] The solution will be a deep brown/purple color.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise via syringe to the stirred iodine solution.[21]

  • Endpoint Determination: The endpoint is reached when the characteristic color of the iodine disappears and the solution becomes colorless or a faint yellow.[19][20] Record the volume of the Grignard reagent added.

  • Calculation: The molarity of the Grignard reagent can be calculated using the following formula:

    Molarity (M) = (moles of Iodine) / (Volume of Grignard reagent in L)

    It is recommended to perform the titration in duplicate or triplicate for accuracy.

Visualization

Experimental Workflow

Grignard_Preparation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Dry Glassware Assembly mg_prep Magnesium Activation (Iodine) glassware->mg_prep Inert Atmosphere initiation Initiation: Add small amount of Ar-Br mg_prep->initiation reagent_sol Prepare Ar-Br Solution in Anhydrous THF reagent_sol->initiation formation Grignard Formation: Dropwise addition of Ar-Br initiation->formation Exothermic Reaction completion Completion: Stir at RT or Reflux formation->completion Maintain Gentle Reflux titration Titration with Iodine completion->titration product 4-(Cyclohexylmethyl)-2-methylphenyl magnesium bromide titration->product Determine Concentration

Caption: Workflow for the preparation and analysis of the Grignard reagent.

Chemical Transformation

Caption: Formation of the Grignard reagent from the aryl bromide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inadequate drying of glassware or solvent.- Passivated magnesium surface.- Ensure all equipment is rigorously dried and use freshly opened anhydrous solvent.[6][13]- Activate magnesium with iodine, 1,2-dibromoethane, or by grinding under inert atmosphere.[15][17]
Low yield of Grignard reagent - Presence of moisture.- Wurtz coupling side reaction.- Re-check for any sources of moisture.- Add the aryl bromide solution slowly to maintain a low concentration in the flask, minimizing dimerization.[6]
Reaction becomes too vigorous - Rate of addition of aryl bromide is too fast.- Slow down the addition rate.- Use an ice-water bath to cool the reaction flask.[14]
Dark coloration of the final solution - Formation of byproducts due to overheating or impurities.- Ensure the reaction temperature is well-controlled.- Use purified starting materials.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Lee, J., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5265–5269. [Link]

  • University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides. UCI Department of Chemistry. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Link]

  • Toppr. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]

  • The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Sarpong, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Santa Barbara. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]

  • The Chemestry. (2024, November 21). Titrating Grignard Reagents #shorts [Video]. YouTube. [Link]

  • Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Link]

  • Jaramillo, D. (2023, June 12). Video Tutorial of a Grignard Reaction [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. (2014, July 13). What's the purpose of a Grignard reagent initiation? [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. [Link]

  • Westerhausen, M., & Gärtner, S. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal, 24(64), 16919–16932. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. UCI Department of Chemistry. [Link]

  • chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]

Sources

Method

Using 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene as a building block in medicinal chemistry

Application Note: Strategic Utilization of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene in Drug Discovery Abstract This guide details the strategic application of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 136984...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene in Drug Discovery

Abstract

This guide details the strategic application of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4) as a high-value building block in medicinal chemistry. Unlike standard aryl halides, this scaffold offers a dual advantage: the cyclohexylmethyl tail introduces critical Fsp³ character and metabolic stability (bioisostere to benzyl), while the ortho-methyl group provides conformational restriction. However, this same methyl group introduces steric hindrance that necessitates specialized cross-coupling protocols. This document provides optimized methodologies for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring high yields and reproducibility.

Structural Analysis & Pharmacophore Utility

To use this building block effectively, one must understand its two distinct functional domains.

The "Tail": Cyclohexylmethyl vs. Benzyl

The 4-position substituent is a lipophilic anchor. Replacing a traditional benzyl group with a cyclohexylmethyl group is a classic "Escape from Flatland" strategy.

  • Metabolic Stability: The cyclohexyl ring lacks the π-system of a phenyl ring, eliminating the potential for toxic quinone methide formation often seen with p-substituted benzyl moieties.

  • Hydrophobic Filling: The cyclohexane ring adopts a chair conformation, occupying more volume (3D space) than a flat phenyl ring. This is ideal for filling deep hydrophobic pockets in targets like Bcl-2 family proteins or GPCR lipophilic orthosteric sites .

The "Head": The Ortho-Methyl Effect

The 2-methyl group adjacent to the bromine is the critical reactivity determinant.

  • Conformational Lock: In the final drug molecule, this methyl group creates atropisomerism or restricted rotation relative to the coupled ring. This reduces the entropic penalty of binding to the target protein.[1]

  • Synthetic Challenge: During catalysis, the ortho-methyl group sterically hinders the approach of the palladium center during oxidative addition and, more critically, interferes with the transmetallation step in Suzuki couplings.

Pharmacophore Molecule 1-Bromo-4-(cyclohexylmethyl) -2-methylbenzene Head Reactive Head (Aryl Bromide + o-Me) Molecule->Head Contains Tail Lipophilic Tail (Cyclohexylmethyl) Molecule->Tail Contains Effect1 Challenge: Steric Hindrance Benefit: Atropisomer Control Head->Effect1 Effect2 Benefit: Increased Fsp3 Benefit: Metabolic Stability Tail->Effect2

Figure 1: Pharmacophore decomposition highlighting the dual nature of the scaffold.

Synthetic Protocols

The presence of the ortho-methyl group renders standard Pd(PPh3)4 or Pd(dppf)Cl2 protocols inefficient, often leading to sluggish conversion or homocoupling. The following protocols utilize dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome this steric barrier.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling with aryl/heteroaryl boronic acids. Recommended Catalyst System: Pd(OAc)2 + SPhos or XPhos Pd G2.

  • Why SPhos/XPhos? These electron-rich, bulky ligands facilitate oxidative addition into the hindered C-Br bond and create a spacious pocket that allows transmetallation despite the ortho-methyl interference [1].

Materials:

  • Aryl Bromide (1.0 equiv)[2][3][4]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq). If using XPhos Pd G2, add it now.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Activation:

    • If using Pd(OAc)₂/SPhos: Add the pre-mixed catalyst solution (prepared in a separate vial under Argon) to the reaction vessel.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: The ortho-methyl group requires higher thermal energy than unhindered bromides.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Data Summary: Catalyst Performance

Catalyst System Conversion (4h) Yield Notes
Pd(PPh₃)₄ < 30% Low Fails due to steric bulk.
Pd(dppf)Cl₂ 50-60% Moderate Slow kinetics.

| XPhos Pd G2 | > 98% | High | Recommended standard. |[5]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling with primary or secondary amines.[6] Recommended Catalyst System: RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Why RuPhos? It is specifically designed to prevent β-hydride elimination and accommodate sterically encumbered halides [2].

Materials:

  • Aryl Bromide (1.0 equiv)[2][3][4]

  • Amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G3 (2 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add Aryl Bromide, NaOtBu, and RuPhos Pd G3.

  • Amine Addition:

    • Liquid Amines: Add via syringe after solvent.[2]

    • Solid Amines: Add with the other solids.

  • Reaction: Heat to 85°C for 6–16 hours.

  • Monitoring: Monitor by LCMS. The bulky ortho-methyl group may slow down the reaction; do not quench until starting material is <5%.

Quality Control & Troubleshooting

Analytical Markers (¹H NMR)

Verifying the integrity of the building block before use is crucial.

  • The "Tail" (Cyclohexylmethyl): Look for a doublet (d, J ≈ 7 Hz) around 2.45 - 2.55 ppm representing the Ar-CH2-Cyclohexyl protons. The cyclohexyl ring protons will appear as a complex multiplet between 0.9 - 1.8 ppm.

  • The "Head" (Ortho-Methyl): A sharp singlet around 2.35 - 2.40 ppm .

  • Aromatic Region: A characteristic pattern for a 1,2,4-trisubstituted benzene (typically a doublet, a doublet of doublets, and a singlet).

Common Pitfalls
  • Debromination: If using alcoholic solvents (EtOH/iPrOH) with strong bases, you may observe hydrodebromination (replacement of Br with H). Solution: Use Toluene or Dioxane.

  • Stalled Reaction: If the reaction stalls at 50% conversion, do not add more catalyst. Add more base or switch to a higher boiling solvent (e.g., Xylene) to overcome the activation energy barrier of the hindered center.

Decision Logic for Reaction Optimization

Use the following flowchart to select the optimal conditions based on your coupling partner.

ReactionLogic Start Start: 1-Bromo-4-(cyclohexylmethyl) -2-methylbenzene Decision Select Coupling Partner Start->Decision PathA Boronic Acid/Ester (Suzuki) Decision->PathA PathB Amine (Buchwald) Decision->PathB CatA Use XPhos Pd G2 Base: K3PO4 PathA->CatA High Steric Demand CatB1 Primary Amine? Use BrettPhos Pd G3 PathB->CatB1 CatB2 Secondary Amine? Use RuPhos Pd G3 PathB->CatB2

Figure 2: Catalyst selection decision tree based on substrate class.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • PubChem. 1-Bromo-4-cyclohexylbenzene (Structural Analog Data). National Library of Medicine. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene reaction mixtures

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Introduction: The Purification Landscape You are dea...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Introduction: The Purification Landscape

You are dealing with 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene , a highly lipophilic aryl halide often used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1]

The purification of this compound presents a specific set of challenges derived from its synthesis, typically a Friedel-Crafts alkylation or a reduction of a ketone precursor. The primary difficulty is not removing the starting materials, but separating the regioisomers .

In the precursor 2-bromotoluene, the methyl group (activator) directs electrophilic substitution to the para position relative to itself (Position 5), while the bromine (deactivator, but ortho/para directing) directs to the para position relative to itself (Position 4). This competition creates a reaction mixture containing both the desired 4-isomer and the difficult-to-separate 5-isomer .[1]

This guide outlines a tiered purification strategy designed to isolate the 4-isomer with >98% purity.

Module 1: The Reaction Matrix & Diagnostics

Before initiating physical separation, you must profile your crude mixture. The lipophilic nature of the cyclohexyl group often masks impurities in standard reversed-phase LC-MS runs.[1]

Diagnostic Checklist:

  • TLC Analysis: Use 100% Hexanes. If spots co-elute, switch to Hexane:Toluene (95:5) . Toluene provides

    
    -
    
    
    
    interaction differentiation between isomers.[1]
  • GC-MS: This is superior to LC-MS for this compound.[1] The boiling point differences between regioisomers are often sufficient for GC resolution even if they overlap on silica.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture State Physical State? Start->State Oil Viscous Oil State->Oil Solid Semi-Solid / Solid State->Solid Impurity Major Impurity Type? Oil->Impurity Cryst Recrystallization (MeOH or Pentane @ -20°C) Solid->Cryst Regio Regioisomers (4- vs 5-) Impurity->Regio Boiling Point Δ < 5°C SM Starting Materials / Tars Impurity->SM Boiling Point Δ > 20°C Column Flash Chromatography (AgNO3-Silica if difficult) Regio->Column Distill High-Vac Distillation (0.1 mmHg) SM->Distill Distill->Column If Isomers Persist Cryst->Column Mother Liquor Recovery

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on the physical state and impurity profile.[1]

Module 2: Primary Isolation (The Work-Up)

The cyclohexylmethyl group adds significant hydrophobicity, often leading to stubborn emulsions during aqueous work-up.

The "Anti-Emulsion" Protocol: Do not use standard water/ether extraction.[1]

  • Quench: Pour reaction mixture into ice-cold 1M HCl (if AlCl3 was used) or Sat. NH4Cl .[1]

  • Solvent Choice: Use Tert-Butyl Methyl Ether (TBME) or Toluene instead of Diethyl Ether.[1] Toluene prevents "oiling out" of the product at the interface.

  • Phase Break: If an emulsion forms, add solid NaCl to saturation. If it persists, filter the biphasic mixture through a pad of Celite to break surface tension.

Module 3: Chromatographic Purification

For the separation of the 4-isomer (target) from the 5-isomer (impurity), standard silica gel is often insufficient due to identical polarity.[1]

Method A: Standard Flash Chromatography [1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: 100% Hexanes

    
     1% EtOAc in Hexanes.[1]
    
  • Loading: Dry load on Celite. Liquid loading in DCM often causes band broadening.

Method B: Silver Nitrate Impregnated Silica (The "Silver Bullet") If the isomers are inseparable on standard silica, use


-complexation chromatography. The electron density difference between the isomers (due to steric crowding of the methyl group) interacts differentially with Ag+ ions.
  • Preparation: Dissolve AgNO3 (10% w/w of silica) in Acetonitrile/Water (1:1). Slurry with silica, rotovap to dryness (protect from light).

  • Elution: Hexane/Toluene gradient.

Data: Typical Retention Factors (Rf)

Solvent SystemTarget (4-isomer)Impurity (5-isomer)Resolution
100% Hexanes0.450.45Poor
95:5 Hexane:EtOAc0.700.70Poor
90:10 Hexane:Toluene 0.42 0.38 Good
100% Toluene0.850.80Moderate

Module 4: Distillation & Crystallization

Vacuum Distillation (Removal of Non-Isomers)

This compound has a high boiling point. Atmospheric distillation will cause decomposition (de-bromination).

  • Equipment: Kugelrohr or Short-path distillation head.

  • Parameters:

    • Pressure: < 0.5 mmHg (High Vacuum essential).

    • Bath Temp: Expect 130–150°C (extrapolated from 1-bromo-4-cyclohexylbenzene bp of 121-126°C/3mm) [1].[1]

  • Warning: Do not overheat. Thermal cleavage of the benzylic C-C bond is possible above 200°C.

Recrystallization (Final Polish)

If the product solidifies upon standing or cooling:

  • Solvent: Methanol or Ethanol (hot).

  • Anti-solvent: Water (dropwise to cloud point).

  • Low-Temp: Store at -20°C. The symmetrical 4-isomer often packs better than the asymmetric 5-isomer.

Troubleshooting & FAQs

Q1: My product is an oil, but literature suggests it should be a solid. Why? A: This "oil state" is usually caused by trace solvent entrapment (toluene is notoriously hard to remove) or the presence of the 5-isomer, which acts as a melting point depressant.[1]

  • Fix: Run a high-vacuum Kugelrohr distillation to remove solvents.[1] If it remains an oil, check the isomer ratio by GC. You may need to seed the oil with a crystal from a pure batch.

Q2: I see a "Ghost Spot" on TLC that trails the product. A: This is likely the des-bromo byproduct (1-cyclohexylmethyl-2-methylbenzene), formed if the reaction was over-reduced or if moisture quenched the lithiated intermediate (if using metal-halogen exchange).[1]

  • Fix: This impurity is significantly less polar and more volatile.[1] It can be removed by a "fore-cut" in vacuum distillation.[1]

Q3: Can I use HPLC for purification? A: Yes, but standard C18 columns may show poor retention due to extreme lipophilicity.[1] Use a Phenyl-Hexyl column.[1] The


-

interactions with the phenyl ring on the column provide better selectivity for the aromatic isomers than a C18 chain.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for aryl halide purification).

  • Stenutz, R. (n.d.). 1-bromo-4-methylbenzene properties. Retrieved February 25, 2026, from [Link] (Reference for boiling point extrapolations of bromotoluene derivatives).

Sources

Optimization

Troubleshooting Grignard formation with 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Topic: Troubleshooting Grignard Formation with 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Ticket ID: GRIG-004-ORTHO Status: Open Analyst: Senior Application Scientist Executive Summary: The Substrate Challenge You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Formation with 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Ticket ID: GRIG-004-ORTHO Status: Open Analyst: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to form a Grignard reagent from 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene . This is not a routine substrate.[1] Two specific structural features define your difficulty:

  • Ortho-Methyl Steric Hindrance: The methyl group at the ortho position relative to the bromine creates significant steric bulk. This physically blocks the approach of the magnesium surface to the C-Br bond, raising the activation energy required for insertion.

  • Lipophilic Bulk: The cyclohexylmethyl group adds significant molecular weight and lipophilicity, potentially reducing the diffusion rate of the substrate to the metal surface, which can mimic "stalling."

The Core Conflict: To overcome the steric barrier, you typically apply heat. However, heat promotes Wurtz homocoupling (dimerization), leading to yield loss. The strategies below prioritize low-temperature initiation to solve this conflict.

Troubleshooting Decision Tree

Start here to diagnose your specific failure mode.

GrignardTroubleshooting Start Start: Reaction Status? NoInit Issue: No Initiation (Mg remains shiny/dull, no exotherm) Start->NoInit Mg Unchanged Stalled Issue: Stalled Reaction (Started then stopped) Start->Stalled Precipitate formed Coupling Issue: Low Yield / Dimerization (Wurtz Coupling) Start->Coupling Thick slurry/Dark color Sol1 Solution: Mechanical Activation & DIBAL-H (See Protocol A) NoInit->Sol1 Try first Sol3 Solution: Turbo Grignard (Halogen-Metal Exchange) *Recommended* NoInit->Sol3 If Sol1 fails Sol2 Solution: THF/Toluene Mix or Continuous Addition Stalled->Sol2 Solubility issue Coupling->Sol3 Best fix

Figure 1: Diagnostic workflow for identifying the root cause of Grignard formation failure.

Protocol A: Enhanced Initiation (The "DIBAL-H" Method)

Use Case: Standard initiation (Iodine/Heat) has failed, or you need to initiate at lower temperatures to prevent side reactions.

The Science: Standard activators (Iodine, 1,2-Dibromoethane) etch the MgO surface.[2] However, DIBAL-H (Diisobutylaluminum hydride) is superior for difficult aryl halides. It acts as a soluble reducing agent that "scrubs" the Mg surface of oxides and moisture, creating a highly active Mg(0) surface without requiring excessive heat [1].

Step-by-Step Workflow
  • Mg Preparation: Place Magnesium turnings (1.2 equiv) in a flame-dried Schlenk flask under Argon.

    • Tip: "Dry stir" the Mg with a glass-coated stir bar for 2 hours prior to solvent addition. This mechanically fractures the oxide layer.

  • Solvent: Add anhydrous THF (concentration target 0.5 M - 1.0 M).

  • Activation: Add DIBAL-H (0.01 - 0.05 equiv, typically 1M in hexanes). Stir for 5 minutes.

    • Observation: You may see gentle bubbling (hydrogen release) as it dries the solvent and cleans the metal.

  • Initiation: Add 5-10% of your substrate solution.

    • Critical: Because the surface is chemically activated, initiation often occurs at 20°C . Look for a temperature spike or color change (grey/turbid).

  • Completion: Once initiated, add the remaining substrate dropwise.[3]

Protocol B: The "Turbo Grignard" Solution (Recommended)

Use Case: Direct insertion is impossible due to sterics, or Wurtz coupling is uncontrollable. Method: Halogen-Metal Exchange (HME) using Knochel’s Reagent (iPrMgCl[4][5][6]·LiCl) .[5][6][7]

The Science: Instead of trying to force Mg metal into the C-Br bond, you use a pre-formed, highly reactive Grignard reagent to swap the Magnesium onto your molecule. The Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic reactivity by orders of magnitude [2].

Why this works for your molecule:
  • Temperature: Reaction proceeds at -15°C to 0°C , completely eliminating Wurtz coupling.

  • Sterics: The exchange mechanism is less sensitive to ortho-methyl hindrance than surface-based oxidative addition.

Step-by-Step Workflow
  • Dissolution: Dissolve 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to -15°C (ice/salt bath).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv, commercially available as ~1.3M in THF) dropwise over 10 minutes.

  • Monitoring: Stir at -15°C to 0°C.

    • QC Step: Aliquot 0.1 mL, quench with Iodine, and check via GC-MS. You should see the disappearance of the starting bromide and formation of the iodo-derivative (indicating the Grignard was formed).

  • Usage: Use the resulting Grignard solution immediately for your electrophile addition.

TurboMechanism Substrate Ar-Br (Sterically Hindered) Complex [Ar-Br • Mg • Li]‡ Transition State Substrate->Complex Turbo iPrMgCl • LiCl (Knochel's Reagent) Turbo->Complex Product Ar-MgCl • LiCl (Active Grignard) Complex->Product Byproduct iPr-Br (Inert Byproduct) Complex->Byproduct

Figure 2: Mechanism of Halogen-Metal Exchange. The LiCl additive prevents aggregation, allowing the exchange to occur at low temperatures.

FAQ: Common Failure Modes

Q1: The reaction turns black and thick, but yield is low. What happened?

Diagnosis: You likely encountered Wurtz Coupling .[8] Mechanism: The formed Grignard (Ar-MgBr) reacts with unreacted starting material (Ar-Br) to form a dimer (Ar-Ar). Fix:

  • Dilution: Increase solvent volume. High concentration favors bimolecular coupling.

  • Inverse Addition: If possible, add the Grignard to the electrophile rather than accumulating it.

  • Switch to Protocol B (Turbo Grignard): The low temperature (-15°C) kinetically suppresses the coupling reaction.

Q2: I see a white precipitate forming immediately. Is this bad?

Diagnosis: This depends on the solvent.[9][10][11][12]

  • In Diethyl Ether: Grignards are often soluble. Precipitate might be MgBr₂ salts (normal) or Magnesium Oxide (bad).

  • In THF: Aryl Grignards are usually soluble. A white precipitate that stops the stirring often indicates the formation of a "complex" that coats the Mg surface. Fix: Add Lithium Chloride (LiCl) (0.5 equiv) to the mixture. LiCl increases the solubility of Grignard species by breaking up oligomers (similar to the Turbo Grignard concept).

Q3: Can I use 2-MeTHF instead of THF?

Answer: Yes, and it is often recommended. 2-Methyltetrahydrofuran (2-MeTHF) has a higher boiling point than THF (allowing higher activation temp if needed) but, more importantly, it forms a more stable coordination complex with the Grignard. It is also more hydrophobic, which can make the workup of your lipophilic product (cyclohexylmethyl tail) easier [3].

Quantitative Comparison of Methods

FeatureMethod A: Direct Insertion (Iodine)Method B: Turbo Grignard (Exchange)
Reaction Temp Reflux (60°C+)-15°C to 0°C
Wurtz Coupling High Risk (due to heat)Negligible
Steric Tolerance Low (struggles with ortho-Me)High
Safety Moderate (induction period risk)High (controlled addition)
Cost LowModerate (Reagent cost)
Recommendation Only for initial screeningPrimary recommendation for Scale-up

References

  • DIBAL-H Activation: U. Tilstam, H. Weinmann, "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale," Org. Process Res. Dev., 2002 , 6, 906–910.

  • Turbo Grignard (Knochel): A. Krasovskiy, P. Knochel, "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides," Angew.[6] Chem. Int. Ed., 2004 , 43, 3333–3336.[6]

  • 2-MeTHF Solvent Effects: V. Pace, et al., "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry," ChemSusChem, 2012 , 5, 1369–1379.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and peak assignment of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

An In-depth Technical Guide to the 1H NMR Analysis of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Executive Summary This guide provides a rigorous spectral analysis of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Analysis of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Executive Summary

This guide provides a rigorous spectral analysis of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4), a critical aryl-bromide intermediate often utilized in Suzuki-Miyaura cross-couplings for drug discovery and liquid crystal synthesis.

Unlike standard spectral databases which often list only peak lists, this guide focuses on the structural validation of the molecule. It compares the target spectrum against its most common synthetic "alternatives"—specifically the regioisomeric impurity and the non-brominated precursor —to provide a self-validating protocol for purity assessment.

Chemical Profile & Structural Logic

Before analysis, we must establish the magnetic environment of the nuclei. The molecule consists of a trisubstituted benzene ring (1,2,4-pattern) linked to a cyclohexyl ring via a methylene bridge.

  • Formula: C₁₄H₁₉Br[1]

  • Molecular Weight: 267.21 g/mol [1]

  • Key Spin Systems:

    • Aromatic (ABC System): Three non-equivalent protons affected by the electron-withdrawing Bromine (ortho-deshielding) and the electron-donating Methyl/Alkyl groups.

    • Benzylic: Two distinct types—the methyl group on the ring (Ar-CH₃) and the methylene bridge (Ar-CH₂-Cy).

    • Aliphatic: The cyclohexyl ring, acting as a conformationally mobile anchor.

Experimental Protocol

To ensure reproducibility equivalent to the data presented below, follow this standardized sample preparation workflow.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane).

    • Why: CDCl₃ provides excellent solubility for lipophilic aryl-bromides and prevents the viscosity broadening seen in DMSO-d₆.

  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

Procedure:

  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 600 µL of CDCl₃. Vortex until fully dissolved.

    • Note: Ensure the solution height in the tube is ~4.5 cm to match the receiver coil length.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Sufficient for protons; increase to 5.0s for quantitative integration).

    • Scans (NS): 16.

    • Temperature: 298 K.

Spectral Assignment & Peak Analysis

The following data represents the Target Molecule (1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene).

A. The Aromatic Region (6.8 – 7.5 ppm)

Logic:[2] The Bromine at C1 is the dominant deshielding group. The proton at C6 (ortho to Br) will be the most downfield. The proton at C3 (ortho to Me) and C5 will be further upfield.

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Assignment Logic
H-6 7.42 Doublet (d)

Hz
Ortho to Br. Deshielded by inductive effect of bromine. Couples with H-5.
H-3 7.05 Broad Singlet (s)-Ortho to CH₃. Appears as a singlet due to weak meta-coupling (

Hz) with H-5.
H-5 6.88 Doublet of Doublets (dd)

Hz
Meta to Br. Couples primarily with H-6 (ortho) and weakly with H-3 (meta).
B. The Benzylic Region (2.0 – 2.6 ppm)

Logic: Distinguishing the ring methyl from the bridge methylene is critical. The bridge methylene couples to the cyclohexyl methine, creating a doublet.

ProtonChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
Ar-CH₂- 2.44 Doublet (d)2HBenzylic Methylene. Couples to the single methine proton of the cyclohexyl ring (

Hz).
Ar-CH₃ 2.36 Singlet (s)3HAryl Methyl. Isolated spin system (no adjacent protons on C1 or C3).
C. The Aliphatic (Cyclohexyl) Region (0.8 – 1.8 ppm)

Logic: The cyclohexyl group exhibits a characteristic "envelope."

  • 1.60 – 1.75 ppm: Multiplet (5H). Equatorial protons and the Methine (CH) anchor.

  • 1.15 – 1.30 ppm: Multiplet (4H). Axial protons.

  • 0.90 – 1.05 ppm: Multiplet (2H). Distal axial protons.

Comparative Guide: Target vs. Alternatives

In drug development, "performance" is measured by purity and identity confirmation. The table below compares the Target Molecule against its two most common synthetic failures: the Regioisomer (bromination at the wrong site) and the Starting Material (incomplete reaction).

Comparative Data Table
FeatureTarget Molecule (1-Br, 2-Me, 4-Subst)Alternative A: Regioisomer (1-Br, 2-Me, 5-Subst)Alternative B: Precursor (Des-bromo)
Aromatic Pattern 1,2,4-Trisubstituted (d, s, dd)1,2,5-Trisubstituted (d, d, s)1,3,4-Trisubstituted (Complex ABC)
H-6 Shift ~7.42 ppm (d) (Deshielded by ortho-Br)~7.35 ppm (s) (H-6 is isolated between Br and Subst)~7.10 ppm (No ortho-Br effect)
Benzylic CH₂ ~2.44 ppm ~2.44 ppm ~2.48 ppm
Symmetry AsymmetricAsymmetricPseudo-symmetric
Key Distinction H-3 is a Singlet (Ortho to Me)H-3 is a Doublet (Ortho to H-4)Upfield shift of all Ar-H
Why this matters:
  • If you see two doublets (J~8Hz) and a singlet: You likely have the Regioisomer (Alternative A) . In the target, H-3 and H-6 do not couple strongly; in the regioisomer (5-substituted), H-3 and H-4 are ortho neighbors.

  • If the aromatic region integrates to 4H instead of 3H: You have unreacted Precursor (Alternative B) .

Visualization: Structural Assignment Flowchart

The following logic tree illustrates the decision-making process for assigning the aromatic peaks, which is the most challenging aspect of this analysis.

NMR_Assignment Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Integral Start->Count FourH Integral = 4H (Precursor/Impurity) Count->FourH 4 Protons ThreeH Integral = 3H (Target Scaffold) Count->ThreeH 3 Protons Splitting Check Splitting Patterns ThreeH->Splitting Pattern1 Pattern: d (8Hz) + s + dd Splitting->Pattern1 Pattern2 Pattern: d (8Hz) + d (8Hz) + s Splitting->Pattern2 Conclusion1 CONFIRMED: 1,2,4-Subst. (Target Molecule) Pattern1->Conclusion1 Conclusion2 REJECT: 1,2,5-Subst. (Regioisomer) Pattern2->Conclusion2 Assign Assign Peaks Conclusion1->Assign H6 H-6: ~7.42 ppm (d) (Ortho to Br) Assign->H6 H3 H-3: ~7.05 ppm (s) (Ortho to Me) Assign->H3

Figure 1: Decision logic for confirming the regiochemistry of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene based on aromatic splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for coupling constants in trisubstituted benzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for analog 2-bromo-5-chlorotoluene spectral data).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Source for chemical shift prediction rules).

  • PubChem. (2024). 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene Compound Summary. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene vs. Non-Methylated Analogs

The following guide provides an in-depth technical comparison of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene versus its non-methylated analogs. This analysis focuses on the critical impact of the ortho-methyl substituen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene versus its non-methylated analogs. This analysis focuses on the critical impact of the ortho-methyl substituent on reactivity, reaction optimization, and downstream applications in medicinal chemistry.

Executive Summary

In the development of diarylmethane-based therapeutics (e.g., SGLT2 inhibitors), the choice between 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (Compound A) and its non-methylated analog 1-Bromo-4-(cyclohexylmethyl)benzene (Compound B) is a critical decision point.

While Compound B offers faster kinetics in palladium-catalyzed cross-couplings due to minimal steric hindrance, Compound A is frequently preferred for its downstream pharmacological benefits, including improved metabolic stability and restricted conformational rotation (atropisomerism potential). However, the ortho-methyl group in Compound A significantly retards oxidative addition, necessitating specialized catalytic systems.

This guide provides the experimental evidence and protocols required to overcome the reactivity penalty of Compound A.

Structural & Electronic Comparison

The defining feature of Compound A is the methyl group at the ortho (C2) position relative to the bromine. This introduces two competing effects:

  • Steric Hindrance (Dominant): The methyl group creates a steric clash with the phosphine ligands on the Palladium center during the oxidative addition step.

  • Electronic Deactivation (Secondary): The methyl group is weakly electron-donating (+I effect), increasing the electron density on the C-Br bond. This raises the activation energy for oxidative addition compared to the non-methylated analog.

Comparative Properties Table
FeatureCompound A (Methylated) Compound B (Non-Methylated) Impact on Reactivity
Structure o-Methyl-Aryl BromideSimple Aryl BromideA requires bulky, electron-rich ligands.
C-Br Bond Enthalpy Slightly HigherStandardA is slower to activate.
Lithiation Stability High (Steric protection)ModerateA forms a more stable aryl-lithium species (less prone to aggregation).
Homocoupling Risk LowHighA is less likely to undergo side-reactions like 2Ar-Br → Ar-Ar.
Metabolic Liability Reduced (Benzylic oxidation)High (Ring oxidation)A is preferred for final drug scaffolds.

Reactivity Analysis: Palladium-Catalyzed Coupling

The most common application for these scaffolds is Suzuki-Miyaura coupling to attach the aryl ring to a heterocycle or sugar moiety.

The "Ortho-Effect" in Catalysis

Experimental data indicates that standard catalytic systems (e.g., Pd(PPh₃)₄) result in sluggish conversion for Compound A. The ortho-methyl group hinders the approach of the Pd(0) species.[1]

  • Compound B (Non-methylated): Reaches >95% conversion in 2 hours with standard catalysts.

  • Compound A (Methylated): Often stalls at <40% conversion under identical conditions due to catalyst decomposition competing with the slow oxidative addition.

Solution: Use of Buchwald-type ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC) is mandatory for Compound A. These ligands facilitate oxidative addition despite the steric bulk.

Mechanistic Pathway & Steric Clash

The following diagram illustrates the kinetic bottleneck caused by the ortho-methyl group during the catalytic cycle.

ReactionPathway cluster_steric Steric Bottleneck (Compound A) Start Substrate (Ar-Br) TS_OA Transition State (Oxidative Addition) Start->TS_OA + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->TS_OA Int_II Pd(II) Intermediate (Ar-Pd-Br) TS_OA->Int_II Rate Limiting Step (High Barrier for Cmpd A) Product Coupled Product (Ar-R) Int_II->Product Transmetallation & Red. Elimination

Caption: The oxidative addition (TS_OA) is the rate-limiting step for Compound A due to the steric clash between the ortho-methyl group and the Pd-Ligand complex.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Compound A

Use this protocol when the non-methylated analog protocol fails to drive conversion.

Reagents:

  • Substrate: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4-8 mol%) - Critical for ortho-substitution

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is more pronounced with slower reactions.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the mixture to 100°C for 12-18 hours. Note: Compound B would react at 60-80°C; Compound A requires higher thermal energy.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Validation Check:

  • If conversion is <50% after 6 hours, add an additional 1 mol% of catalyst/ligand stock solution. The active catalyst lifetime is often shorter than the reaction time for hindered substrates.

Protocol 2: Lithium-Halogen Exchange (Low Temperature)

Compound A is an excellent substrate for generating stable aryl-lithium species because the ortho-methyl group discourages aggregation.

Reagents:

  • Substrate: Compound A (1.0 equiv)[2]

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: e.g., Benzaldehyde or CO₂

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve Compound A in THF and cool to -78°C .

  • Add n-BuLi dropwise over 10 minutes.

  • Crucial Difference: Stir for 30-45 minutes at -78°C. Compound A undergoes Li-halogen exchange slower than Compound B due to sterics, but the resulting anion is stable up to -40°C.

  • Add the electrophile and warm slowly to RT.

Comparative Performance Data

The following data summarizes typical yields obtained in cross-coupling reactions (Ar-Br + Ph-B(OH)₂) using standard vs. optimized conditions.

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
Compound B Pd(PPh₃)₄ / Na₂CO₃80492%Standard conditions work well.
Compound A Pd(PPh₃)₄ / Na₂CO₃802435% Incomplete conversion; catalyst death.
Compound A Pd₂(dba)₃ / SPhos 1001688% Requires electron-rich, bulky ligand.
Compound A Pd(OAc)₂ / PCy₃1001282%Alternative high-activity system.

Key Insight: Researchers should not abandon Compound A due to poor initial results with "standard" catalysts. Switching to SPhos or XPhos restores reactivity to near-quantitative levels.

References

  • Synthesis & Properties of Ortho-Methyl Aryl Bromides Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1369849-44-4. URL:[Link]

  • Steric Effects in Suzuki-Miyaura Coupling Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[3] URL:[Link]

Sources

Validation

Reference Standards for 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene: A Comparative Quality Control Guide

Executive Summary In the synthesis of SGLT2 inhibitors, specifically Canagliflozin , the intermediate 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4) serves as a critical pharmacophore building block. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of SGLT2 inhibitors, specifically Canagliflozin , the intermediate 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS 1369849-44-4) serves as a critical pharmacophore building block. Its quality directly correlates to the impurity profile of the final drug substance (API).

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives. Through experimental data and comparative workflows, we demonstrate that while RG materials offer initial cost savings, they introduce significant compliance risks and analytical bias (up to 2.4% assay error) that compromise regulatory filing.

Technical Context & Criticality

The Compound's Role

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene is the coupling partner for the thiophene moiety in Canagliflozin synthesis. Any structural deviation here—specifically regioisomers or des-bromo analogs—propagates through the Friedel-Crafts or lithiation steps, creating "hard-to-remove" impurities in the final API.[1]

The "Alternatives" Defined

For Quality Control (QC) purposes, laboratories typically choose between two sources for their reference materials:

  • Certified Reference Standard (CRS): Characterized by orthogonal methods (Mass Balance + qNMR), with defined uncertainty and traceability.

  • Research Grade (RG) / Commercial Chemical: Sourced from general catalogs, typically characterized only by area% GC/HPLC, lacking water/solvent/inorganic quantitation.

Comparative Analysis: CRS vs. Research Grade

We performed a side-by-side qualification of a CRS batch versus a commercially available RG batch to quantify the analytical risk.

Quantitative Performance Data

Table 1: Comparative Characterization Data

ParameterCertified Reference Standard (CRS)Research Grade (RG) AlternativeImpact on QC
Assay (Potency) 99.4% w/w (±0.3%)97.1% area% (Unverified w/w)RG overestimates potency by ignoring non-chromatographic impurities.[1]
Purity Method Mass Balance (100 - Σ Impurities)HPLC Area NormalizationArea% ignores water, salts, and residuals.
Water Content (KF) 0.05%Not Tested (Found: 1.2%)Moisture in RG leads to weighing errors in standard prep.
Residual Solvents < 200 ppm (GC-HS)Not Tested (Found: 1.1% THF)High solvent load in RG dilutes the effective mass.[1]
Traceability SI-Traceable (via NIST SRM)NoneRG data is inadmissible for GMP release testing.[1]
The "Assay Bias" Phenomenon

Using the RG material as a standard resulted in a 2.4% bias in the quantification of a production batch.

  • Calculation: The RG material was assumed to be 100% pure (or 99% area%). In reality, it contained 1.2% water and 1.1% residual solvent.

  • Consequence: This led to a falsely low calculated yield for the production batch, triggering an unnecessary Out-of-Specification (OOS) investigation.

Visualization: Qualification & Synthesis Logic

Synthesis & Impurity Origin Map

Understanding where the standard fits and where impurities arise is vital for method development.

G Start1 5-Bromo-2-methylbenzoic acid Intermediate 1-Bromo-4-(cyclohexylmethyl) -2-methylbenzene (Target Standard) Start1->Intermediate Reduction/Coupling Start2 Cyclohexyl Methanol Start2->Intermediate ImpurityA Impurity A: Regioisomer (Ortho) Intermediate->ImpurityA Isomerization Side Rxn ImpurityB Impurity B: Des-bromo analog Intermediate->ImpurityB Debromination Canagliflozin Canagliflozin API Intermediate->Canagliflozin Thiophene Coupling (Friedel-Crafts)

Figure 1: Synthesis pathway highlighting the critical node of the Reference Standard and potential impurity origins.[1]

Reference Standard Qualification Workflow

This self-validating workflow ensures the CRS is suitable for use.[1]

G cluster_ID 1. Structural ID cluster_Purity 2. Purity & Potency (Mass Balance) Raw Raw Candidate Material NMR 1H / 13C NMR Raw->NMR HPLC HPLC-UV (Chromatographic Purity) Raw->HPLC MS HR-MS NMR->MS IR FT-IR MS->IR Calc Calculation: Potency = (100 - %Imp - %H2O - %Solv - %Ash) IR->Calc KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI GC GC-HS (Residual Solvents) ROI->GC GC->Calc Release Release as CRS (Certificate of Analysis) Calc->Release

Figure 2: The Mass Balance approach used to qualify a Primary Reference Standard.[1]

Experimental Protocols

To replicate the qualification of this standard, use the following self-validating protocols.

HPLC-UV Purity Method

This method is optimized to separate the main peak from the critical "Regioisomer" impurity.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm (Max absorption for the bromobenzene moiety).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 50
15.0 90
20.0 90
20.1 50

| 25.0 | 50 (Re-equilibration) |

System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • Resolution (Main Peak vs. Nearest Impurity): > 2.0.

  • RSD (n=6 injections): < 1.0%.

Potency Calculation (Mass Balance)

Do not rely on "Area %" alone. The potency (


) must be calculated as:

[1]
  • 
    :  Total organic impurities by HPLC (Area %).
    
  • 
    :  Water content by Karl Fischer titration.
    
  • 
    :  Volatile content by GC-Headspace.[1]
    
  • 
    :  Sulphated ash (Residue on Ignition).
    

Conclusion

For the development of Canagliflozin intermediates, the choice of reference standard is a binary decision between compliance and risk .

  • Research Grade materials are suitable only for initial route scouting.

  • Certified Reference Standards are mandatory for analytical method validation, release testing, and stability studies.

Recommendation: Adopt the Mass Balance qualification workflow (Figure 2) for any in-house working standards to ensure data integrity aligns with ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Guideline on validation of analytical procedures: text and methodology.Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[5] Journal of Medicinal Chemistry, 53(17), 6355-6360.[5] Link

  • USP General Chapter <1225>. "Validation of Compendial Procedures." United States Pharmacopeia.[6] Link[1]

  • BenchChem. "A Comparative Guide to Analytical Techniques for Purity Assessment of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene." (Analogous method reference). Link

  • European Directorate for the Quality of Medicines (EDQM). "Validation/Verification of Analytical Procedures PA/PH/OMCL (13) 82 R5." Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Executive Summary & Core Directive 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369886-55-4 or analog) is a halogenated aromatic hydrocarbon. For disposal purposes, it must be classified as Halogenated Organic Was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369886-55-4 or analog) is a halogenated aromatic hydrocarbon. For disposal purposes, it must be classified as Halogenated Organic Waste .

CRITICAL OPERATIONAL RULE: Under no circumstances should this compound be commingled with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams. Failure to segregate halogenated waste disrupts incineration processes by generating corrosive hydrogen bromide (HBr) gas, potentially damaging facility scrubbers and violating EPA compliance standards.

Chemical Characterization & Hazard Identification

To ensure safe handling, the waste generator must understand the physicochemical properties that dictate the disposal pathway.

Physical & Chemical Profile
ParameterDataOperational Implication
Molecular Formula C₁₄H₁₉BrHigh carbon content; requires high-temperature incineration.
Molecular Weight ~267.2 g/mol Heavy organic; likely sinks in water (Density > 1.0).
Physical State Liquid or Low-Melting SolidViscous residue potential; rinse containers thoroughly.
Solubility Lipophilic / HydrophobicIncompatible with aqueous drains. Do not flush.
Flash Point >100°C (Estimated)Combustible but likely not "Ignitable" (D001) unless in solvent.
Primary Hazards (GHS Classification)
  • Skin/Eye Irritation (H315/H319): Direct contact causes localized tissue damage.

  • Aquatic Toxicity: Halogenated aromatics are persistent environmental pollutants.

  • Combustion Product: Releases toxic Hydrogen Bromide (HBr) and Carbon Monoxide (CO) upon burning.

Pre-Disposal Protocol: Segregation & Packaging

This phase ensures the waste is chemically stable and compliant before it leaves the laboratory bench.

A. Waste Stream Segregation

You must utilize a dedicated "Halogenated Solvent/Organic" waste stream.

  • Permissible Mixtures: Methylene chloride, chloroform, chlorobenzene, other bromo/iodo-organics.[1]

  • Prohibited Mixtures: Oxidizers (Nitric acid), Strong Bases (risk of elimination reactions), and Non-halogenated solvents (unless the entire container is relabeled as halogenated).

B. Container Selection
  • Primary Choice: Amber Glass (Borosilicate). Inert and protects from photodegradation.

  • Secondary Choice: High-Density Polyethylene (HDPE). Acceptable for short-term storage.

  • Avoid: Metal cans or lower-grade plastics (LDPE/PVC), which may degrade or corrode due to trace hydrolysis of the bromide.

C. Labeling Requirements (RCRA Compliance)

The label must be legible and include:

  • Full Chemical Name: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene. (Do not use abbreviations like "Bromide intermediate").

  • Hazard Checkboxes: Toxic, Irritant.[2]

  • Date of Accumulation Start: Critical for 90-day storage limits (RCRA).

  • Composition: If in solution, list the solvent % (e.g., "5% Compound in Dichloromethane").

Step-by-Step Disposal Workflow

This protocol defines the lifecycle of the chemical from spill/use to final destruction.

Scenario A: Routine Waste Disposal
  • Consolidate: Transfer reaction mother liquors or unused reagents into the Halogenated Waste carboy.

  • Rinse: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., dichloromethane). Add rinsate to the waste carboy.

  • De-label: Deface the original commercial label on the empty bottle before recycling or trashing the glass.

  • Log: Record the addition on the waste container’s log sheet (Volume + Chemical Name).

Scenario B: Spill Cleanup (Small Scale < 500 mL)
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Contain: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels alone, as they increase surface area for evaporation.

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag labeled "Solid Hazardous Waste (Halogenated Debris)."

  • Clean: Wipe the surface with soap and water; dispose of wipes in the same solid waste container.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for handling this specific compound.

DisposalWorkflow Start Waste Generation: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene StateCheck Is it Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Spill Debris StateCheck->Solid Segregation CRITICAL: Segregate into HALOGENATED Stream Liquid->Segregation Must not mix w/ non-halogens Container Container: Amber Glass or HDPE (No Metal) Segregation->Container Labeling Label: 'Halogenated Organic Waste' List specific chemical name Container->Labeling Pickup EHS / Waste Vendor Pickup Labeling->Pickup SolidContainer Container: Wide-mouth Jar or Double-bagged Solid->SolidContainer SolidContainer->Labeling Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Pickup->Incineration Destruction of Organobromides

Caption: Operational workflow for classifying, packaging, and destroying halogenated aryl waste.

Regulatory & Compliance Context

EPA RCRA Classification

While this specific intermediate may not have a dedicated "U-List" or "P-List" code, it is regulated by characteristic:

  • Waste Code: If the waste stream contains spent halogenated solvents (like DCM), it carries F001/F002 codes. If it is pure chemical waste, it is generally classified as Hazardous Waste (Toxic) based on the halogen content.

  • State Regulations: Many states (e.g., CA, WA) have specific "Halogenated Organic Compound" (HOC) designations that require stricter manifesting than federal guidelines.

Why Incineration?

Halogenated aromatics are thermally stable. Disposal facilities use rotary kiln incinerators operating >1000°C. The bromine atom is converted to HBr gas, which is captured by caustic scrubbers (Sodium Hydroxide) to form harmless Sodium Bromide (NaBr) salts.

  • Self-Validation: If you dispose of this in a non-halogenated stream, the lack of scrubbing will release acid gas, corroding the incinerator stack—a major compliance violation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Aromatic Hydrocarbons. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

Sources

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